molecular formula C5H10S B1266643 3-Methylthiolane CAS No. 4740-00-5

3-Methylthiolane

Cat. No.: B1266643
CAS No.: 4740-00-5
M. Wt: 102.2 g/mol
InChI Key: DLABLFPCTXRQMY-UHFFFAOYSA-N
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Description

3-Methylthiolane: is an organic compound with the molecular formula C5H10S 3-Methyltetrahydrothiophene or Thiophene, tetrahydro-3-methyl- . This compound is characterized by its sulfur-containing five-membered ring structure, which contributes to its unique chemical properties .

Preparation Methods

Catalytic Hydrogenation of Halogenated Thiophenes

Synthesis of 3-Methylthiophene from 2,5-Dichloro-3-methylthiophene

The most direct route to 3-methylthiophene involves the dehalogenation of 2,5-dichloro-3-methylthiophene under hydrogenation conditions. A palladium-on-carbon (Pd/C) catalyst facilitates selective chlorine removal while preserving the thiophene ring and methyl group.

Procedure :

  • Reactants : 2,5-Dichloro-3-methylthiophene (1 mol), 10% Pd/C (12.22 mmol), methanol (1 L), potassium hydroxide (1 mol).
  • Conditions : Hydrogen pressure (8 MPa), 80°C, 24-hour reaction time.
  • Workup : Post-reaction filtration removes the catalyst, followed by atmospheric distillation to isolate 3-methylthiophene.

Performance Metrics :

  • Yield : 95.33%
  • Purity : 99.75% (GC analysis)

Mechanistic Insights :
The Pd/C catalyst activates molecular hydrogen, enabling sequential dechlorination. Potassium hydroxide neutralizes HCl byproducts, preventing catalyst poisoning and side reactions.

Reduction of 3-Methylthiopropionaldehyde to 3-Methylthiol Propyl Alcohol

Sodium Borohydride-Mediated Reduction

This method converts 3-methylthiopropionaldehyde (MMP) to 3-methylthiol propyl alcohol, a compound with applications in flavorings and polymer precursors.

Procedure :

  • Reduction : Add sodium borohydride (110% stoichiometric) to MMP in 3-methylthiol propyl alcohol/water solvent at 0°C.
  • Hydrolysis : Treat with hydrochloric acid to hydrolyze intermediates.
  • Purification : Distillation or resin-based separation.

Optimization Data :

Solvent Temperature (°C) Yield (%)
3-Methylthiol propyl alcohol 0–20 95
Methanol 0–20 72
Ethanol 0–20 68

Key Factors :

  • Solvent Choice : 3-Methylthiol propyl alcohol stabilizes the reducing agent and substrate.
  • Temperature Control : Maintaining ≤20°C prevents MMP polymerization.

Comparative Analysis of Methodologies

Efficiency and Scalability

  • Catalytic Hydrogenation : High yield (95%) but requires specialized high-pressure equipment.
  • Microbial Fermentation : Eco-friendly but lower throughput (0.375 g/L).
  • Borohydride Reduction : Scalable for industry with 95% yield but dependent on aldehyde precursors.

Environmental and Economic Considerations

  • Waste Generation : Microbial methods produce minimal toxic waste compared to solvent-intensive chemical routes.
  • Catalyst Costs : Pd/C accounts for 40–50% of hydrogenation expenses, necessitating recycling protocols.

Chemical Reactions Analysis

Types of Reactions: 3-Methylthiolane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it back to its thiophene precursor.

    Substitution: It can undergo substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

3-Methylthiolane is characterized by a five-membered ring structure containing a sulfur atom. Its physical properties include:

  • Molecular Weight: 102.19 g/mol
  • Boiling Point: Approximately 100 °C
  • Solubility: Soluble in organic solvents such as ethanol and diethyl ether.

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis. Its applications include:

  • Synthesis of Thiolane Derivatives: The compound can undergo various chemical reactions, including oxidation and substitution, to produce thiolane derivatives that have enhanced biological activity.
  • Building Block for Pharmaceuticals: It is utilized in the synthesis of bioactive molecules, particularly in the development of drugs targeting specific diseases. For example, modifications of this compound have been explored for their potential use in anti-cancer therapies.

Pharmaceutical Applications

The pharmaceutical industry recognizes this compound for its potential therapeutic applications:

  • Antioxidant Properties: Research indicates that compounds derived from this compound exhibit antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.
  • Drug Development: Studies have shown that derivatives of this compound can inhibit certain enzymes involved in metabolic pathways, making them candidates for drug development aimed at metabolic disorders.

Environmental Applications

In environmental science, this compound's applications include:

  • Biodegradation Studies: The compound is used to study the biodegradation processes of sulfur-containing compounds in various ecosystems. Understanding how this compound interacts with microbial communities can provide insights into bioremediation techniques.
  • Analytical Chemistry: It serves as a reference compound in gas chromatography and mass spectrometry for detecting sulfur compounds in environmental samples.

Case Study 1: Antioxidant Activity

A study investigated the antioxidant activity of synthesized derivatives of this compound. The results indicated that certain derivatives exhibited significant free radical scavenging activity, suggesting their potential use as natural antioxidants in food preservation and health supplements.

Case Study 2: Enzyme Inhibition

Another research project focused on the enzyme inhibition properties of a specific derivative of this compound. The findings demonstrated that this derivative effectively inhibited the activity of alcohol dehydrogenase, indicating its potential application in treating alcohol-related disorders.

Mechanism of Action

The mechanism of action of 3-Methylthiolane involves its interaction with molecular targets and pathways. It can act as a nucleophile in substitution reactions, and its sulfur atom can participate in redox reactions. These interactions are crucial for its biological and chemical activities .

Comparison with Similar Compounds

  • 3,4-Dimethylthiolane
  • 2-Methylthiolane
  • 1,2-Dithiolane
  • 2-Oxothiolane

Comparison: 3-Methylthiolane is unique due to its specific substitution pattern on the thiolane ring. This structural feature influences its reactivity and applications, distinguishing it from other thiolane derivatives .

Biological Activity

3-Methylthiolane, a sulfur-containing heterocyclic compound, has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a five-membered ring structure containing a sulfur atom and a methyl group. Its molecular formula is C5H10SC_5H_{10}S. The presence of the thiolane ring enhances its stability and biological activity, allowing it to interact with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Research indicates that derivatives of this compound can inhibit specific enzymes, such as alcohol dehydrogenases, which are crucial in metabolizing ethanol and other substrates . This inhibition may have implications for treating alcohol-related conditions.
  • Antimicrobial Activity : Compounds related to this compound have demonstrated antimicrobial properties against various pathogens. This activity is linked to their ability to disrupt microbial membranes or inhibit essential metabolic pathways .
  • Antitumor Properties : Preliminary studies suggest that this compound and its derivatives may exhibit cytotoxic effects on cancer cells, potentially through apoptosis induction or cell cycle arrest mechanisms .

Case Study 1: Inhibition of Ethanol Metabolism

A study investigated the effects of this compound derivatives on liver alcohol dehydrogenases. Results showed that these compounds significantly inhibited ethanol oxidation, suggesting their potential use in managing alcohol poisoning and metabolic disorders .

CompoundInhibition Rate (%)
This compound Derivative A85%
This compound Derivative B78%
Control (No Treatment)0%

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial activity of this compound against common bacterial strains. The results indicated that it exhibited significant antibacterial effects, particularly against Gram-positive bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa>128 µg/mL

Therapeutic Potential

The therapeutic potential of this compound extends beyond its antimicrobial and antitumor activities. Its ability to modulate enzyme activity positions it as a candidate for drug development in various therapeutic areas:

  • Alcohol Metabolism Disorders : By inhibiting alcohol dehydrogenase, it may provide a novel approach for treating conditions related to excessive alcohol consumption.
  • Cancer Treatment : The cytotoxic effects observed in preliminary studies suggest that it could be further developed into an anticancer agent.
  • Antimicrobial Formulations : Given its efficacy against bacteria, incorporating this compound into antimicrobial formulations could enhance treatment options for bacterial infections.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 3-Methylthiolane, and how do reaction conditions influence yield?

Methodological Answer: this compound (this compound 1,1-dioxide) is typically synthesized via nucleophilic substitution or cyclization reactions. For example, tetrachloromonospirocyclotriphosphazene derivatives can react with diamines in tetrahydrofuran (THF) under inert conditions, with triethylamine (Et3_3N) as a base to neutralize HCl byproducts . Reaction monitoring via thin-layer chromatography (TLC) and purification via column chromatography are critical for isolating pure dispirophosphazenes. Yield optimization requires control of stoichiometry, solvent polarity, and reaction time (3–7 days). A table summarizing key parameters:

ParameterOptimal RangeImpact on Yield
Stoichiometry1:1 (substrate:diamine)Prevents side reactions
SolventTHFEnhances solubility
TemperatureRoom temperatureMinimizes decomposition
BaseEt3_3N (2 eq.)Efficient HCl scavenging

Q. How is this compound characterized spectroscopically, and what benchmarks validate purity?

Methodological Answer: Characterization involves 1^1H/13^{13}C NMR, FT-IR, and X-ray crystallography (for crystalline derivatives). Key spectral benchmarks:

  • NMR : Methyl protons appear as a singlet at δ 1.2–1.5 ppm; thiolane ring protons show multiplet splitting (δ 2.8–3.5 ppm) .
  • FT-IR : S=O stretching vibrations at 1150–1250 cm1^{-1} confirm sulfone groups .
  • X-ray : Bond angles and torsional strain in the thiolane ring are analyzed to confirm stereochemical integrity .
    Purity is validated via melting point consistency (±1°C deviation) and HPLC (≥95% peak area).

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer: Stability studies require accelerated degradation testing:

  • pH Stability : Incubate solutions (1 mM) in buffers (pH 2–12) at 25°C for 24 hours. Monitor via UV-Vis (λ = 270 nm) for absorbance shifts indicating decomposition .
  • Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min) reveals decomposition onset at ~180°C .
  • Light Sensitivity : Store samples in amber vials; compare NMR spectra pre/post UV exposure (254 nm, 6 hours) to detect photodegradation .

Advanced Research Questions

Q. How do computational models (DFT, MD) predict the reactivity of this compound in catalytic systems?

Methodological Answer: Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the sulfone group’s electron-withdrawing effect lowers LUMO energy (-2.1 eV), favoring nucleophilic attack at the methyl-substituted carbon . Molecular dynamics (MD) simulations (CHARMM/AMBER force fields) model solvation effects in THF, showing increased ring strain at elevated temperatures (50°C) . Correlate computational data with experimental kinetics (e.g., rate constants from stopped-flow spectroscopy).

Q. What contradictions exist in the literature regarding this compound’s biological activity, and how can they be resolved?

Methodological Answer: Discrepancies in IC50_{50} values (e.g., 12 μM vs. 45 μM in cancer cell lines) may arise from:

  • Assay Conditions : Differences in serum concentration (5% FBS vs. 10% FBS) or incubation time (24h vs. 48h) .
  • Cell Line Variability : Genetic drift in HeLa vs. MCF-7 cells affects drug uptake .
    Resolution strategies:

Meta-analysis : Pool data from 10+ studies; apply Cochran’s Q-test to quantify heterogeneity .

Standardized Protocols : Use NCI-60 cell lines with fixed serum conditions (10% FBS, 37°C, 5% CO2_2) .

Q. How can isotopic labeling (13^{13}13C, 34^{34}34S) elucidate the metabolic pathways of this compound in vivo?

Methodological Answer:

  • Labeling Synthesis : Introduce 13^{13}C at the methyl group via 13^{13}CH3_3I alkylation; 34^{34}S via H_2$$^{34}SO4_4 oxidation .
  • Tracing Metabolism : Administer labeled compound to rodent models; analyze urine/blood via LC-MS/MS for metabolites (e.g., sulfonic acid derivatives).
  • Kinetic Isotope Effects (KIE) : Compare kcatk_{\text{cat}} for 12^{12}C vs. 13^{13}C to identify rate-determining steps in hepatic metabolism .

Q. Data Contradiction Analysis Framework

For unresolved discrepancies (e.g., conflicting crystallography data):

Source Evaluation : Compare instrumentation (X-ray diffractometer vs. synchrotron radiation) .

Contextual Factors : Check for solvent of crystallization (acetone vs. DMSO) inducing conformational changes .

Statistical Reconciliation : Apply Tukey’s HSD test to assess significance of bond-length variations (±0.05 Å) .

Properties

IUPAC Name

3-methylthiolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10S/c1-5-2-3-6-4-5/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLABLFPCTXRQMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCSC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20871097
Record name 3-Methylthiolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20871097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4740-00-5
Record name Thiophene, tetrahydro-3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004740005
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methylthiolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20871097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylthiolane
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

3-Methylthiolane
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